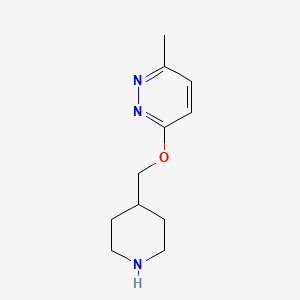

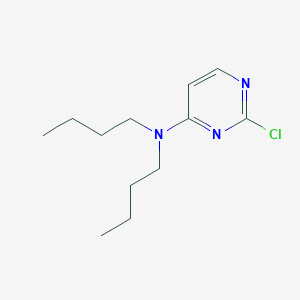

![molecular formula C8H12N2OS B1467147 [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol CAS No. 1489550-62-0](/img/structure/B1467147.png)

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant Applications

Thiazole derivatives are known to exhibit significant antioxidant properties . They can neutralize free radicals and prevent oxidative stress, which is a factor in the development of chronic diseases such as cancer and heart disease . The specific structure of “[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol” may contribute to its efficacy as an antioxidant, making it a potential candidate for inclusion in pharmaceuticals aimed at mitigating oxidative damage.

Analgesic and Anti-inflammatory Applications

The analgesic (pain-relieving) and anti-inflammatory effects of thiazole compounds have been documented . They can inhibit the production of pro-inflammatory cytokines and interfere with pain signaling pathways. This makes them valuable for the development of new painkillers and anti-inflammatory drugs, particularly for conditions like arthritis and neuropathic pain.

Antimicrobial and Antifungal Applications

Thiazoles have shown promising results as antimicrobial and antifungal agents . They can disrupt the cell wall synthesis of bacteria and fungi, leading to their death . This property is crucial in the fight against drug-resistant strains of pathogens, and “[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol” could be a part of new treatments for infections.

Antiviral Applications

Research has indicated that thiazole derivatives can be effective against various viruses, including HIV . They can interfere with viral replication or block the proteins necessary for the virus to infect host cells. This compound’s potential antiviral activity could be harnessed for treating diseases like HIV/AIDS.

Neuroprotective Applications

Thiazoles are being explored for their neuroprotective effects . They may protect nerve cells from damage and support the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound could contribute to the development of drugs that help maintain cognitive function and slow disease progression.

Antitumor and Cytotoxic Applications

Some thiazole derivatives are known to possess antitumor and cytotoxic activities . They can inhibit the growth of cancer cells and induce apoptosis (programmed cell death), which is beneficial for cancer therapy. “[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol” might be used to create new anticancer drugs with fewer side effects than current treatments.

Anti-Diabetic Applications

Lastly, thiazole derivatives have shown potential in managing diabetes . They can modulate insulin release or improve insulin sensitivity, which helps control blood sugar levels. The subject compound could be investigated for its efficacy in diabetes management.

Mecanismo De Acción

Target of Action

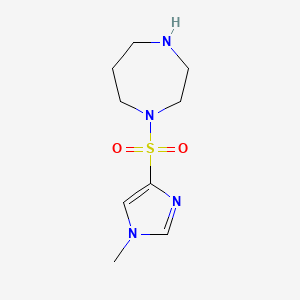

Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses, while others have been found to have anti-inflammatory or analgesic effects

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby preventing their growth

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary widely depending on the specific compound. Factors that can affect the pharmacokinetics of these compounds include their solubility, their stability in the body, and their ability to cross cell membranes

Result of Action

The result of the action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been found to have therapeutic effects in the treatment of various diseases, including bacterial and fungal infections, inflammation, and cancer

Action Environment

The action environment of thiazole derivatives can be influenced by a variety of factors, including the pH of the environment, the presence of other compounds, and the temperature

Propiedades

IUPAC Name |

[1-(1,3-thiazol-4-ylmethyl)azetidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-4-7-1-10(2-7)3-8-5-12-6-9-8/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXJRFJYNZOWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CSC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

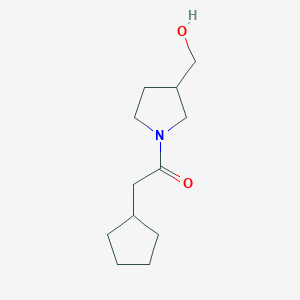

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1467064.png)

![3-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467065.png)

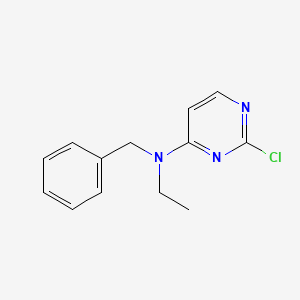

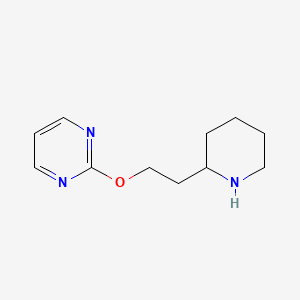

![2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol](/img/structure/B1467073.png)

![{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine](/img/structure/B1467074.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)

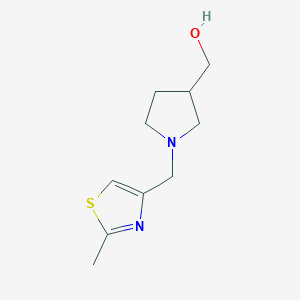

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1467077.png)

![[1-(3-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467080.png)